molecular formula C11H18N2S B13249699 (Propan-2-yl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine

(Propan-2-yl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine

Cat. No.: B13249699
M. Wt: 210.34 g/mol
InChI Key: HTXFLWVWKVQTFY-UHFFFAOYSA-N
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Description

(Propan-2-yl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is a chemical compound with the molecular formula C11H18N2S It is characterized by the presence of a benzothiazole ring fused with a tetrahydro structure and an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Reduction: The benzothiazole derivative is then subjected to reduction to form the tetrahydrobenzothiazole structure. This can be achieved using hydrogenation or other reducing agents.

    Alkylation: The final step involves the alkylation of the tetrahydrobenzothiazole with isopropylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can further reduce the benzothiazole ring or the isopropylamine group using agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Further reduced amines or benzothiazole derivatives.

    Substitution Products: Various substituted amines depending on the reagents used.

Scientific Research Applications

(Propan-2-yl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (Propan-2-yl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The isopropylamine group can enhance the compound’s binding affinity and specificity towards these targets, influencing cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures but different substituents.

    Tetrahydrobenzothiazole Compounds: Similar compounds with variations in the tetrahydrobenzothiazole ring.

    Isopropylamine Derivatives: Compounds with the isopropylamine group but different core structures.

Uniqueness

(Propan-2-yl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is unique due to its specific combination of a benzothiazole ring, a tetrahydro structure, and an isopropylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)propan-2-amine

InChI

InChI=1S/C11H18N2S/c1-8(2)12-7-11-13-9-5-3-4-6-10(9)14-11/h8,12H,3-7H2,1-2H3

InChI Key

HTXFLWVWKVQTFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=NC2=C(S1)CCCC2

Origin of Product

United States

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